
4-(2-Thioanisole)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Thioanisole)phenylZinc bromide is an organozinc compound with the molecular formula C13H11BrSZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the construction of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thioanisole)phenylZinc bromide typically involves the reaction of 4-bromo-2-thioanisole with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-Bromo-2-thioanisole+Zn→4-(2-Thioanisole)phenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Thioanisole)phenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can participate in reduction reactions, often facilitated by reducing agents such as lithium aluminum hydride.
Substitution: The phenylzinc moiety can undergo nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Reduced thiols: from reduction reactions.
Substituted aromatic compounds: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-(2-Thioanisole)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for developing new materials with specific properties.
Mécanisme D'action
The mechanism by which 4-(2-Thioanisole)phenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various reactions, such as transmetalation in cross-coupling reactions, where it transfers its phenyl group to a metal catalyst (e.g., palladium or nickel). The resulting complex then facilitates the formation of new carbon-carbon bonds, leading to the desired product.
Comparaison Avec Des Composés Similaires
Phenylzinc bromide: Another organozinc reagent used in similar cross-coupling reactions.
4-(2-Methoxyphenyl)zinc bromide: A compound with a methoxy group instead of a thioanisole group, used in similar synthetic applications.
4-(2-Thioanisole)phenylmagnesium bromide: A Grignard reagent with similar reactivity but different handling and reactivity profiles.
Uniqueness: 4-(2-Thioanisole)phenylZinc bromide is unique due to the presence of the thioanisole group, which can impart specific electronic and steric effects on the reactions it undergoes. This can lead to different selectivities and yields compared to other similar organozinc or Grignard reagents.
Propriétés
Formule moléculaire |
C13H11BrSZn |
|---|---|
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-methylsulfanyl-2-phenylbenzene |
InChI |
InChI=1S/C13H11S.BrH.Zn/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;;/h3-10H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PEHHOHYOTJRHOV-UHFFFAOYSA-M |
SMILES canonique |
CSC1=CC=CC=C1C2=CC=[C-]C=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


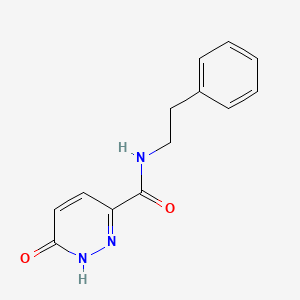
![4-{[(2Z)-3-(bicyclo[2.2.1]hept-2-yl)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14882286.png)


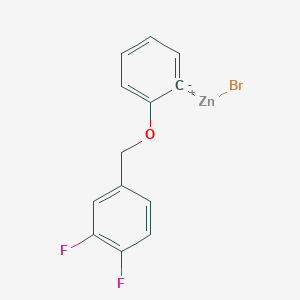
![3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14882302.png)
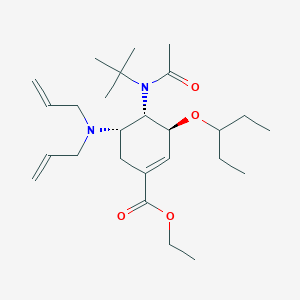
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B14882321.png)


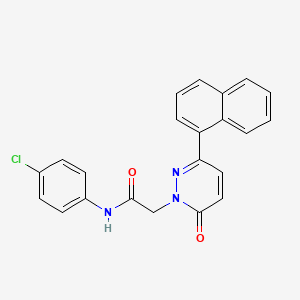
![6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882346.png)
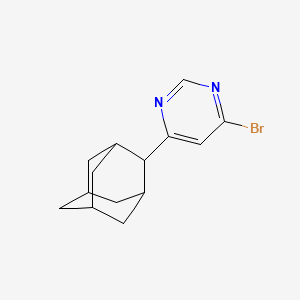
![3-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B14882353.png)
